N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine

Lipophilicity Drug-likeness Permeability

N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS 49834-58-4) is a heterocyclic small molecule (C₈H₁₀N₄, MW 162.19 g/mol) comprising a pyrazolo[3,4-b]pyridine bicyclic core with a dimethylamino substituent at the 4-position. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase inhibitor drug discovery, with over 300,000 analogs reported across more than 5,500 references and 2,400 patents as of 2022.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
CAS No. 49834-58-4
Cat. No. B11921753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine
CAS49834-58-4
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCN(C)C1=C2C=NNC2=NC=C1
InChIInChI=1S/C8H10N4/c1-12(2)7-3-4-9-8-6(7)5-10-11-8/h3-5H,1-2H3,(H,9,10,11)
InChIKeyJECLNPXVUZPJSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS 49834-58-4): A C4-Dimethylamino Building Block for Kinase-Focused Medicinal Chemistry


N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS 49834-58-4) is a heterocyclic small molecule (C₈H₁₀N₄, MW 162.19 g/mol) comprising a pyrazolo[3,4-b]pyridine bicyclic core with a dimethylamino substituent at the 4-position [1]. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase inhibitor drug discovery, with over 300,000 analogs reported across more than 5,500 references and 2,400 patents as of 2022 [2]. This specific compound serves as a versatile synthetic intermediate where the tertiary dimethylamino group at C4 modulates key physicochemical properties—including lipophilicity (XLogP3 = 0.9), hydrogen-bonding capacity (1 H-bond donor, 3 H-bond acceptors), and steric profile—relative to the primary amine parent compound [1]. Commercial availability at NLT 98% purity under ISO-certified quality systems supports its use in pharmaceutical R&D and quality control workflows .

Why N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine Cannot Be Replaced by the 4-Amino Parent or 4-Chloro Analog in Kinase-Targeted Synthesis


Substituting N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine with the primary 4-amine analog (CAS 49834-62-0) or the 4-chloro precursor introduces differences in hydrogen-bond donor count, lipophilicity, and amine nucleophilicity that fundamentally alter downstream structure-activity relationships (SAR). The dimethylamino variant presents one H-bond donor versus two for the primary amine, and a computed XLogP3 of 0.9 compared to a predicted ACD/LogP of approximately 0 for the unsubstituted parent [1]. In the context of the 4-position's established role as a critical vector for kinase hinge-region binding interactions—as extensively documented in pyrazolo[3,4-b]pyridine-derived ALK, CDK, TBK1, and PDE4 inhibitor programs—even modest changes in substituent electronics and sterics at this position can ablate target affinity or alter selectivity profiles [2]. Procurement of the correct C4-substituted building block is therefore essential for SAR reproducibility and patent integrity, not merely a matter of convenience.

Quantitative Differentiation Evidence: N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine vs. Closest Analogs


Lipophilicity Advantage: XLogP3 of 0.9 for the N,N-Dimethyl Derivative vs. LogP ~0 for the Primary 4-Amine Parent

The N,N-dimethyl substitution at C4 increases computed lipophilicity by approximately 0.9 log units relative to the primary 4-amine parent (1H-pyrazolo[3,4-b]pyridin-4-amine, CAS 49834-62-0). The target compound has a PubChem-computed XLogP3 of 0.9 [1], whereas the unsubstituted 4-amine parent has a predicted ACD/LogP of approximately 0 and a measured LogP of 1.12 . This difference is meaningful for medicinal chemistry campaigns where increasing logP within the optimal range (1–3) is correlated with improved membrane permeability and oral bioavailability. Additionally, the dimethylamino compound has a computed density of 1.284 g/cm³, a boiling point of 341°C at 760 mmHg, and a flash point of 160°C, all of which influence handling and formulation considerations .

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Count Reduction: N,N-Dimethyl (1 HBD) vs. Primary 4-Amine Parent (2 HBD) as a Selectivity Design Handle

The N,N-dimethyl tertiary amine at C4 reduces the hydrogen bond donor (HBD) count to 1, versus 2 HBDs for the primary 4-amine analog (1H-pyrazolo[3,4-b]pyridin-4-amine, CAS 49834-62-0) [1][2]. Both compounds retain 3 hydrogen bond acceptors (HBA). In kinase inhibitor design, the 4-position substituent on the pyrazolo[3,4-b]pyridine scaffold frequently engages the kinase hinge region via hydrogen bonding; a tertiary amine can only accept H-bonds whereas a primary amine can both donate and accept, potentially leading to different hinge-binding geometries and selectivity profiles. Published SAR studies on pyrazolo[3,4-b]pyridine kinase inhibitors (ALK, CDK2, TBK1, PIM1) demonstrate that varying the 4-position substituent is a well-validated strategy for tuning target potency and off-target selectivity [3][4].

Hydrogen bonding Kinase selectivity Medicinal chemistry design

Molecular Weight and Rotatable Bond Differentiation: N,N-Dimethyl (MW 162.19, 1 Rotatable Bond) vs. N,N-Dimethyl-pyrazolo[3,4-d]pyrimidine Analog (MW 163.18)

The target compound (MW 162.19 g/mol, 1 rotatable bond) and its pyrazolo[3,4-d]pyrimidine isomer N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 23002-57-5, MW 163.18 g/mol) present closely matched molecular weights but differ fundamentally in core scaffold electronics and hydrogen-bonding capacity due to the additional ring nitrogen in the pyrimidine analog [1][2]. The pyrazolo[3,4-b]pyridine core has demonstrated broad utility across ALK, CDK, TBK1, PIM1, MKK4, TRK, and PDE4 inhibitor programs, with the 4-position serving as a critical vector for modulating potency and selectivity [3]. The single rotatable bond (the N,N-dimethylamino C–N bond) restricts conformational flexibility relative to larger 4-substituents, making this compound particularly suitable as a compact fragment or early-stage building block where minimal rotatable bond count is a lead-likeness advantage [1].

Molecular weight Lead-likeness Fragment-based design

Commercial Purity Specification: NLT 98% with ISO-Certified Quality System vs. Typical Research-Grade 95–97% for Unsubstituted Parent

N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine is commercially available from MolCore at a certified purity of NLT 98% (No Less Than 98%), manufactured under an ISO-certified quality system suitable for global pharmaceutical R&D and quality control applications . In comparison, the primary amine parent compound 1H-pyrazolo[3,4-b]pyridin-4-amine (CAS 49834-62-0) is typically offered at 97% purity by multiple vendors (e.g., AChemBlock, BOC Sciences) . While a 1% purity difference may appear modest, the ISO-certified quality framework provides documented traceability, certificate of analysis (CoA), and batch-to-batch consistency that are essential for reproducible SAR studies and regulatory-compliant development workflows.

Purity specification Quality assurance Procurement

Scaffold Versatility in Kinase Inhibition: Pyrazolo[3,4-b]pyridine Privileged Structure with C4 as a Documented Potency/Selectivity Vector

The pyrazolo[3,4-b]pyridine scaffold has been validated as a privileged structure for kinase inhibition across multiple target classes. Published SAR data demonstrate that modifications at the 4-position directly impact potency: pyrazolo[3,4-b]pyridine derivatives have achieved CDK2 IC₅₀ values of 0.88–1.89 μM (compounds 6e, 7b, 7c vs. roscovitine at 0.84 μM) [1], TBK1 IC₅₀ of 0.2 nM (compound 15y) [2], MKK4 affinity in the low nanomolar range with engineered selectivity against MKK7 and JNK1 [3], and pan-TRK inhibition with IC₅₀ values of 26–57 nM combined with selectivity over FAK, PAK4, and PLK4 [4]. While these data are from elaborated analogs rather than the N,N-dimethyl building block itself, they establish the critical importance of the 4-position vector—precisely where the N,N-dimethylamino group is installed—for achieving target potency and selectivity. The target compound thus provides a pre-functionalized entry point for SAR exploration at this essential position.

Kinase inhibition Scaffold versatility Structure-activity relationship

Procurement-Relevant Application Scenarios for N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS 49834-58-4)


Kinase Inhibitor Lead Optimization: Direct Installation of a Tertiary Amine Pharmacophore at the C4 Hinge-Binding Vector

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can deploy N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine as a late-stage building block where the pre-installed dimethylamino group at C4 directly engages the kinase hinge region as a hydrogen-bond acceptor. As demonstrated by published pyrazolo[3,4-b]pyridine SAR programs, the 4-position substituent is a primary determinant of potency and selectivity against targets including CDK2 (IC₅₀ 0.88–1.89 μM) [1], TBK1 (IC₅₀ 0.2 nM) [2], and MKK4 (low nanomolar affinity) [3]. The N,N-dimethyl variant provides a distinct H-bond acceptor-only pharmacophore (1 HBD, 3 HBA) [4] that cannot be replicated by the primary amine analog (2 HBD, 3 HBA), enabling exploration of a unique region of kinase selectivity space without additional synthetic steps at the C4 position.

Fragment-Based Drug Discovery: A Compact, Lead-Like Fragment with Pre-Installed Diversity at a Privileged Scaffold Position

At MW 162.19 g/mol with only 1 rotatable bond and XLogP3 of 0.9, N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine falls squarely within fragment-like chemical space (MW < 300, rotatable bonds ≤ 3, LogP ≤ 3) [1]. The pre-functionalized C4 position allows fragment-growing strategies to proceed directly from a tertiary amine anchor point without requiring deprotection or activation steps. This contrasts with the 4-chloro analog, which necessitates a nucleophilic aromatic substitution or metal-catalyzed coupling step to install the C4 substituent, adding synthetic complexity and potentially compromising fragment library throughput.

PDE4 Inhibitor Development Programs: Leveraging the Pyrazolo[3,4-b]pyridine Scaffold's Established Anti-Inflammatory Pharmacology

The pyrazolo[3,4-b]pyridine scaffold has been extensively patented as a PDE4 inhibitor chemotype for inflammatory and allergic diseases including COPD, asthma, rheumatoid arthritis, and allergic rhinitis [2]. The 4-position substituent is a key diversity point in the GSK PDE4 inhibitor patent families [3]. N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine serves as a direct entry point for synthesizing 4-(dimethylamino)-substituted PDE4 inhibitor candidates, with the tertiary amine providing a distinct electronic and steric profile relative to the 4-(oxan-4-ylamino) motif common in clinical candidates such as EPPA-1 [4], thereby enabling exploration of novel IP space.

Quality-Controlled Pharmaceutical R&D and Regulatory-Compliant Synthesis

For organizations requiring audit-ready chemical sourcing, the NLT 98% purity specification and ISO-certified quality system offered by MolCore support GLP/GMP-adjacent workflows. The documented purity (≥98%), combined with available CoA documentation, reduces the risk of impurity interference in biological assays and ensures batch-to-batch reproducibility—a critical requirement when synthetic intermediates are advanced into in vivo PK/PD or toxicology studies where impurity profiles must be rigorously controlled. This quality infrastructure differentiates the product from lower-specified (95–97%) alternatives typically offered for the parent 4-amine or 4-chloro analogs .

Quote Request

Request a Quote for N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.